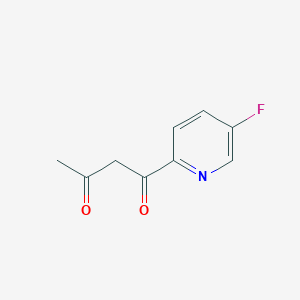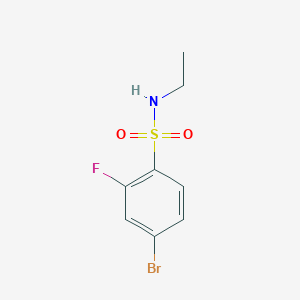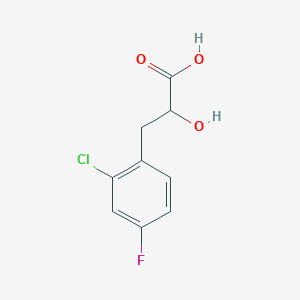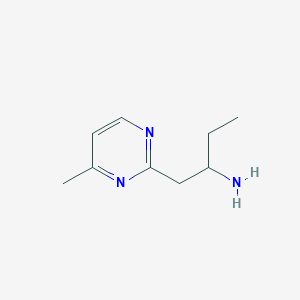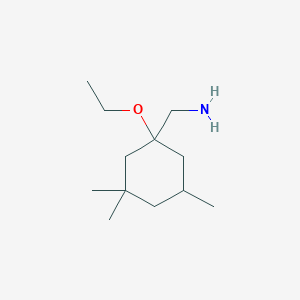![molecular formula C9H21NOS B13309535 4-{[3-(Methylsulfanyl)propyl]amino}pentan-1-ol](/img/structure/B13309535.png)
4-{[3-(Methylsulfanyl)propyl]amino}pentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[3-(Methylsulfanyl)propyl]amino}pentan-1-ol is an organic compound that belongs to the class of alcohols It features a hydroxyl group (-OH) attached to a pentane chain, with an amino group substituted with a 3-(methylsulfanyl)propyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(Methylsulfanyl)propyl]amino}pentan-1-ol typically involves the reaction of 3-(methylsulfanyl)propylamine with a suitable pentan-1-ol derivative. The reaction is usually carried out under controlled conditions, such as in the presence of a catalyst or under specific temperature and pressure settings, to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced techniques such as distillation, crystallization, and chromatography ensures the efficient separation and purification of the compound.
Análisis De Reacciones Químicas
Types of Reactions
4-{[3-(Methylsulfanyl)propyl]amino}pentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce various substituted amines.
Aplicaciones Científicas De Investigación
4-{[3-(Methylsulfanyl)propyl]amino}pentan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-{[3-(Methylsulfanyl)propyl]amino}pentan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl and amino groups allow the compound to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
- 4-{[3-(Methylsulfanyl)propyl]amino}cyclohexan-1-ol
- 4-(1-Amino-3-methylsulfanyl-propyl)-hepta-1,6-dien-4-ol
Uniqueness
4-{[3-(Methylsulfanyl)propyl]amino}pentan-1-ol is unique due to its specific structural features, such as the combination of a hydroxyl group with a 3-(methylsulfanyl)propyl-substituted amino group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C9H21NOS |
|---|---|
Peso molecular |
191.34 g/mol |
Nombre IUPAC |
4-(3-methylsulfanylpropylamino)pentan-1-ol |
InChI |
InChI=1S/C9H21NOS/c1-9(5-3-7-11)10-6-4-8-12-2/h9-11H,3-8H2,1-2H3 |
Clave InChI |
GKOSGFSZNTTYEW-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCO)NCCCSC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Butylamino)methyl]-4-methoxyphenol](/img/structure/B13309454.png)
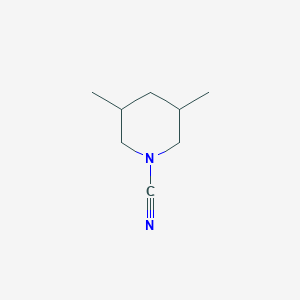

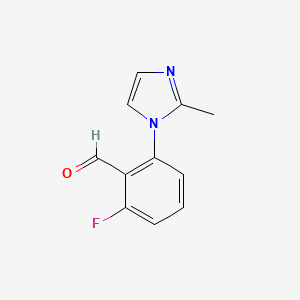
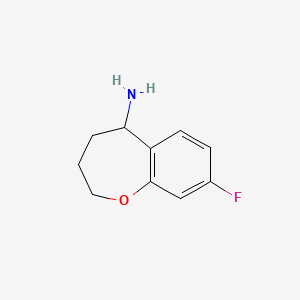
![5-Ethyl-6-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13309500.png)

![N-[2-(aminomethyl)-3-fluorophenyl]methanesulfonamide](/img/structure/B13309507.png)
